molecular formula C5H10F3NO B1438754 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol CAS No. 767629-92-5

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Cat. No.: B1438754
CAS No.: 767629-92-5
M. Wt: 157.13 g/mol
InChI Key: ABNOVCYQWFZTPI-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a chemical compound with the molecular formula C5H10F3NO It is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 2,2,2-trifluoroethylamine reacts with 3-chloropropanol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups.

    2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the propanol chain.

    3-Amino-1-propanol: Similar structure but without the trifluoroethyl group

Uniqueness

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is unique due to the combination of the trifluoroethyl group and the propanol chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications .

Biological Activity

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity, which can influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: CHFNO
  • Molecular Weight: 157.13 g/mol

The presence of both hydroxyl and amino functional groups allows for diverse reactivity and interaction with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl group can enhance binding affinity to certain molecular targets, leading to modulation of metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding: It may interact with receptors that regulate cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.
  • Pharmacological Applications: The compound has been explored as a biochemical probe due to its unique trifluoroethyl group, which may enhance its pharmacological profile.
  • Cellular Effects: In vitro studies have shown that compounds with similar structures can stabilize microtubules in cells, suggesting potential applications in cancer therapy .

Case Studies

Several studies have investigated the biological effects of compounds related to or including this compound:

Case Study 1: Microtubule Stabilization

A study examined the effects of related triazolopyrimidine compounds on microtubule stabilization in cellular assays. These compounds demonstrated significant increases in acetylated tubulin levels at concentrations as low as 100 nM, indicating their potential as therapeutic agents targeting microtubule dynamics in cancer cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds with trifluoroethyl substitutions showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl group may play a critical role in enhancing antimicrobial efficacy .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundCHFNOUnique trifluoroethyl group enhances lipophilicity
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-olCHFNOShorter carbon chain; different biological activity
3-AminopropanolCHNOSimpler structure; lacks trifluoroethyl group

Properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)4-9-2-1-3-10/h9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNOVCYQWFZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767629-92-5
Record name 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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